molecular formula C14H13ClN4S B6436457 6-chloro-2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole CAS No. 2549008-80-0

6-chloro-2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole

Cat. No.: B6436457
CAS No.: 2549008-80-0
M. Wt: 304.8 g/mol
InChI Key: AQTUSEMMNZUTHK-UHFFFAOYSA-N
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Description

The compound “6-chloro-2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole” is a complex organic molecule that contains several functional groups, including an imidazole ring and a benzothiazole ring . The imidazole ring is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The benzothiazole ring is a heterocyclic compound made up of a benzene ring fused to a thiazole ring .


Synthesis Analysis

The synthesis of imidazole-containing compounds has been widely studied due to their broad range of chemical and biological properties . Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string O=C (NCCCN1C=CN=C1)C (C=N2)=CC=C2Cl . This indicates that the compound contains a carbonyl group (O=C), an imidazole ring (NCCCN1C=CN=C1), and a benzothiazole ring (C=N2)=CC=C2Cl) with a chlorine atom attached .


Physical and Chemical Properties Analysis

The compound is a solid under normal conditions . Its empirical formula is C12H13ClN4O and its molecular weight is 264.71 . It is highly soluble in water and other polar solvents .

Mechanism of Action

Target of Action

It is known that imidazole-containing compounds, which this compound is a part of, have a broad range of biological activities . They are known to interact with various targets, including enzymes, receptors, and other proteins, leading to their diverse biological effects.

Mode of Action

Imidazole derivatives are known to interact with their targets in a variety of ways, often leading to changes in the target’s function . This can result in a wide range of effects, depending on the specific target and the nature of the interaction.

Biochemical Pathways

Imidazole derivatives are known to influence a variety of biochemical pathways due to their broad range of targets . These can include pathways related to inflammation, tumor growth, diabetes, allergies, and many others.

Pharmacokinetics

Imidazole derivatives are generally known to have good solubility in water and other polar solvents . This can influence their absorption, distribution, metabolism, and excretion (ADME) properties, potentially leading to good bioavailability.

Result of Action

One study suggests that a similar compound may induce apoptosis in certain cell types . The wide range of biological activities associated with imidazole derivatives suggests that the effects of this compound could be diverse, depending on the specific targets and pathways it interacts with .

Action Environment

Factors such as ph, temperature, and the presence of other substances can potentially influence the action of imidazole derivatives .

Properties

IUPAC Name

6-chloro-2-[3-(imidazol-1-ylmethyl)azetidin-1-yl]-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN4S/c15-11-1-2-12-13(5-11)20-14(17-12)19-7-10(8-19)6-18-4-3-16-9-18/h1-5,9-10H,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQTUSEMMNZUTHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC3=C(S2)C=C(C=C3)Cl)CN4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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